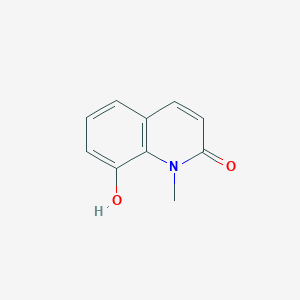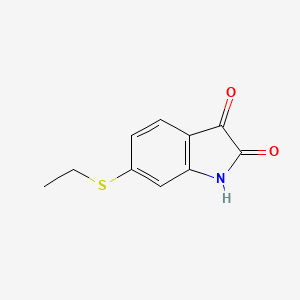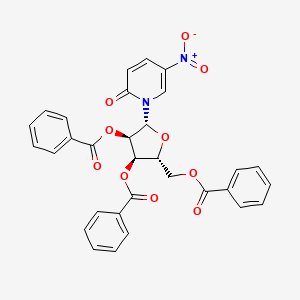
(S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione
Vue d'ensemble
Description
(S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. It is a chiral oxazolidine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of (S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione is not fully understood. However, it has been suggested that it exerts its biological activity by inhibiting various enzymes and proteins, including DNA topoisomerase II, ribonucleotide reductase, and protein kinase C.
Biochemical and Physiological Effects:
(S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus. In vivo studies have shown that it can reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione is its potential as a chiral building block for the synthesis of various compounds. It also exhibits various biological activities, which make it a potential candidate for drug development. However, one of the main limitations is its toxicity, which may limit its use in vivo.
Orientations Futures
There are various future directions for the research on (S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione. One of the main directions is the development of novel synthetic methods for the preparation of this compound. Another direction is the investigation of its potential as a drug candidate for the treatment of various diseases. Additionally, the investigation of its mechanism of action and the identification of its molecular targets may provide valuable insights into its biological activity. Finally, the investigation of its toxicity and its potential side effects may provide important information for its safe use in various applications.
Conclusion:
In conclusion, (S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione is a chiral oxazolidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized using different methods and exhibits various biological activities, which make it a potential candidate for drug development. However, its toxicity may limit its use in vivo. Further research is needed to investigate its potential as a drug candidate and to develop novel synthetic methods for its preparation.
Applications De Recherche Scientifique
(S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anticancer, antiviral, and antibacterial activities. In agriculture, it has been shown to have insecticidal and herbicidal activities. In industry, it has been used as a chiral building block for the synthesis of various compounds.
Propriétés
IUPAC Name |
(4S)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c13-9-8(11-10(14)17-9)5-6-1-3-7(4-2-6)12(15)16/h1-4,8H,5H2,(H,11,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYVIGJFGZQHSZ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)OC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H]2C(=O)OC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40851518 | |
| Record name | (4S)-4-[(4-Nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40851518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione | |
CAS RN |
59872-22-9 | |
| Record name | (4S)-4-[(4-Nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40851518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,6-Dihydro-2H-[1,4]dioxino[2,3-f]indole](/img/structure/B3273917.png)








![2-(5-Chlorobenzo[d]oxazol-2-yl)-N1-propylbenzene-1,4-diamine](/img/structure/B3273971.png)